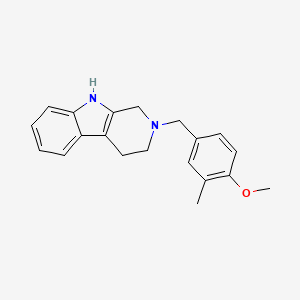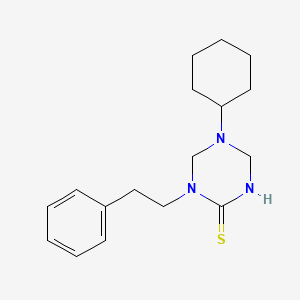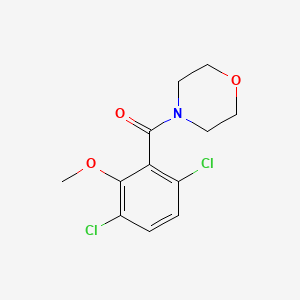![molecular formula C11H14N2O2 B5870366 N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
N-[3-(acetylamino)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)phenyl]propanamide, also known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NAPA is a derivative of acetaminophen, which is a commonly used analgesic drug. The chemical structure of NAPA is similar to that of acetaminophen, but it has a slightly different chemical composition.
Scientific Research Applications
N-[3-(acetylamino)phenyl]propanamide has been extensively studied for its potential applications in various fields, including medicine, chemistry, and biology. In medicine, N-[3-(acetylamino)phenyl]propanamide has been investigated for its analgesic and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In chemistry, N-[3-(acetylamino)phenyl]propanamide has been used as a reagent in various chemical reactions. In biology, N-[3-(acetylamino)phenyl]propanamide has been studied for its effects on cellular metabolism and signaling pathways.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, N-[3-(acetylamino)phenyl]propanamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(acetylamino)phenyl]propanamide inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that N-[3-(acetylamino)phenyl]propanamide reduces inflammation and pain in animal models of arthritis and neuropathic pain. N-[3-(acetylamino)phenyl]propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[3-(acetylamino)phenyl]propanamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, there are also some limitations to using N-[3-(acetylamino)phenyl]propanamide in lab experiments. For example, N-[3-(acetylamino)phenyl]propanamide has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-[3-(acetylamino)phenyl]propanamide can be difficult to purify, which can lead to impurities in the final product.
Future Directions
There are several future directions for research on N-[3-(acetylamino)phenyl]propanamide. One area of interest is the development of N-[3-(acetylamino)phenyl]propanamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the biochemical and physiological effects of N-[3-(acetylamino)phenyl]propanamide on different cell types and signaling pathways. Additionally, there is a need for further research on the synthesis and purification of N-[3-(acetylamino)phenyl]propanamide, as well as its potential applications in chemistry and biology.
Synthesis Methods
The synthesis of N-[3-(acetylamino)phenyl]propanamide involves the reaction of 3-nitroacetophenone with propanoic acid in the presence of a reducing agent such as sodium borohydride. The reaction proceeds in two steps, with the first step involving the reduction of the nitro group to an amino group, followed by the acetylation of the amino group with acetic anhydride. The resulting product is N-[3-(acetylamino)phenyl]propanamide, which can be purified by recrystallization.
properties
IUPAC Name |
N-(3-acetamidophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPFGZXYRXEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)


![N-(tert-butyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5870307.png)


![N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5870346.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)

![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
